molecular formula C8H14O B2729157 3-Cyclopropyl-3-methylbutanal CAS No. 1219087-96-3

3-Cyclopropyl-3-methylbutanal

Cat. No.: B2729157
CAS No.: 1219087-96-3
M. Wt: 126.199
InChI Key: FBGZQHRFVCVHSZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutanal is an organic compound with the molecular formula C8H14O It is a cyclic aldehyde, characterized by a cyclopropyl group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutanal can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the cyclopropyl group onto an alkene precursor .

Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired cyclopropyl-substituted product . These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of flow reactors and continuous processing techniques can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-Cyclopropyl-3-methylbutanoic acid

    Reduction: 3-Cyclopropyl-3-methylbutanol

    Substitution: Products vary based on the substituent introduced

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-methylbutanal is unique due to the presence of both a cyclopropyl group and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

3-Cyclopropyl-3-methylbutanal is a relatively novel compound with intriguing biological properties. This aldehyde derivative, characterized by its cyclopropyl and methyl groups, has been the subject of various studies aimed at understanding its biological activity, potential applications in pharmacology, and implications in metabolic processes.

Chemical Structure and Properties

The chemical formula of this compound is C8H14OC_8H_{14}O. Its structure features a cyclopropyl group attached to a carbon chain that includes a methyl group and an aldehyde functional group. The presence of these functional groups influences its reactivity and biological interactions.

Metabolic Pathways

Research indicates that this compound may be involved in metabolic pathways related to amino acid degradation. Specifically, it is derived from the metabolism of leucine and has been implicated in the pathogenesis of hepatic encephalopathy. Studies show that its plasma concentration can increase significantly following leucine ingestion, suggesting a potential role in metabolic disorders associated with liver function .

Hepatic Encephalopathy

A significant body of research has focused on the relationship between this compound and hepatic encephalopathy. In a clinical study involving patients with cirrhosis, the administration of leucine resulted in marked increases in plasma levels of this compound. However, despite these increases, no significant changes were observed in clinical conditions or psychometric performance . This suggests that while the compound may be linked to metabolic disturbances, it does not directly correlate with acute clinical symptoms.

Cytochrome P450 Interaction

Another area of interest is the interaction of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. Research indicates that similar aldehydes can undergo oxidation via cytochrome P450 pathways, leading to various metabolic products . Understanding these interactions is essential for assessing the compound's pharmacokinetics and potential drug-drug interactions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds such as 3-Methylbutanal and Isovaleraldehyde. Below is a table summarizing key characteristics:

CompoundChemical FormulaBiological ActivityNotes
This compoundC8H14OPotentially involved in hepatic encephalopathyIncreases post-leucine ingestion
3-MethylbutanalC5H10OAssociated with hepatic encephalopathyDerived from leucine metabolism
IsovaleraldehydeC5H10OAntimicrobial propertiesCommonly studied for its toxicity

Properties

IUPAC Name

3-cyclopropyl-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGZQHRFVCVHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step D To a solution of oxalyl chloride (0.75 g, 5.9 mmol) (Aldrich) in dichloromethane (30 mL) at −78° C. was added the solution of dimethyl sulfoxide (0.84 mL, 11.8 mmol) in dichloromethane (5 mL) dropwise. After 5 mins, the solution of 3-cyclopropyl-3-methyl-butan-1-ol (0.69 g, 5.4 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 15 min. Triethylamine (2.7 mL, 19.4 mmol) was added and the reaction mixture was slowly warmed up to room temperature and stirred at room temperature for 45 min. Then water was added. The organic layers were separated, and the aqueous layer was extracted with dichloromethane. The organic layers were combined, washed with 10% of HCl, saturated NaHCO3, brine, dried over MgSO4, and concentrated to give 3-cyclopropyl-3-methyl-butyraldehyde as a light yellow oil (Yield: 0.68 g, 98%).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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